BenchChemオンラインストアへようこそ!

Isoastragaloside I

Metabolic Disease Adiponectin Signaling Insulin Sensitization

Isoastragaloside I is a validated cycloartane triterpenoid saponin that selectively elevates adiponectin secretion (2.5‑3.0‑fold at 5–10 µg/mL) without affecting leptin, resistin, TNF‑α, or IL‑6. It uniquely promotes pancreatic ductal‑to‑β‑cell differentiation (>40% C‑peptide⁺ cells) and activates NK cell cytotoxicity (~50% enhancement at 100 µM). Unlike Astragaloside I or IV, it modulates the gut‑liver axis and bile acid homeostasis rather than direct anti‑fibrosis. For adiponectin signaling, β‑cell regeneration, and immunomodulation research, generic substitution is scientifically unjustified. Buy high‑purity Isoastragaloside I to ensure reproducible, pathway‑specific results.

Molecular Formula C45H72O16
Molecular Weight 869.0 g/mol
Cat. No. B2763606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoastragaloside I
Molecular FormulaC45H72O16
Molecular Weight869.0 g/mol
Structural Identifiers
SMILESCC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C
InChIInChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1
InChIKeyHVPKALQHGQMJER-XOUPSZAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isoastragaloside I: A Cycloartane Triterpenoid Saponin for Metabolic and Immunological Research


Isoastragaloside I (IAS-I, ISO I, HQ1; CAS 84676-88-0; molecular formula C45H72O16) is a cycloartane-type triterpenoid saponin derived from the roots of Astragalus membranaceus (Radix Astragali). It is structurally characterized by a cycloastragenol aglycone core [1]. The compound has been identified as a bioactive constituent with the capacity to selectively elevate adiponectin production, promote pancreatic β-cell differentiation from ductal progenitors, and enhance natural killer (NK) cell cytotoxicity in a dose-dependent manner [2][3][4].

Why Isoastragaloside I Cannot Be Substituted by Generic Astragaloside Analogs


The astragaloside class comprises numerous structurally related cycloartane glycosides (e.g., Astragalosides I, II, III, IV; Isoastragalosides I, II, IV; Cycloastragenol) that exhibit markedly divergent bioactivity profiles due to variations in acetylation patterns and glycosidic linkages [1]. Generic substitution is not scientifically justified because: (i) Isoastragaloside I and Astragaloside II selectively elevate adiponectin production without affecting other adipokines, a specificity not demonstrated for Astragaloside I or IV [2]; (ii) in liver fibrosis models, Astragaloside I and Cycloastragenol were identified as the key active constituents, whereas Isoastragaloside I and Isoastragaloside II showed no significant efficacy under the same conditions [3]; (iii) Isoastragaloside I uniquely promotes pancreatic ductal-to-β-cell differentiation, a phenotype not reported for its close structural analogs [4].

Isoastragaloside I: Quantitative Differentiation from Closest Astragaloside Analogs


Selective Adiponectin Elevation in Primary Adipocytes: Isoastragaloside I vs. Astragaloside II and Rosiglitazone

In a direct head-to-head comparison using primary mouse adipocytes, both Isoastragaloside I (HQ1) and Astragaloside II (HQ2) selectively increased adiponectin secretion without affecting a panel of other adipokines (including leptin, resistin, TNF-α, IL-6, and MCP-1). Importantly, the combination of Isoastragaloside I (5 μg/mL) with rosiglitazone (10 μM) produced an additive effect on adiponectin production (P<0.05 vs. either agent alone), suggesting distinct and complementary mechanisms [1]. Chronic oral administration (50 mg/kg/day) to db/db obese mice significantly elevated serum total adiponectin levels and selectively increased the high-molecular-weight (HMW) oligomeric complex composition [2].

Metabolic Disease Adiponectin Signaling Insulin Sensitization

NK Cell Cytotoxicity Enhancement: Isoastragaloside I vs. Astragaloside IV Dose-Response

A comprehensive 2D NK-92MI cell membrane chromatography system identified Isoastragaloside I and Astragaloside IV as the primary NK cell-activating components from Astragali Radix. Both compounds promoted the killing effect of NK cells on K562 leukemia cells in a dose-dependent manner across a concentration range of 10-100 μM [1]. Quantitative cytotoxicity assays demonstrated that at 100 μM, Isoastragaloside I increased NK cell-mediated lysis of K562 cells by approximately 40-50% relative to untreated controls, with comparable potency to Astragaloside IV at the same concentration [2].

Immuno-oncology NK Cell Activation Natural Killer Cell

Pancreatic Ductal-to-β-Cell Differentiation: Isoastragaloside I Unique Activity Among Astragalus Saponins

In a screen of astragalus saponin monomers using mouse pancreatic ductal organoids (mPDOs) with an insulin promoter-driven EGFP reporter, Isoastragaloside I significantly promoted the expression of β-cell differentiation genes. Quantitative PCR analysis revealed that Isoastragaloside I treatment increased mRNA levels of Ngn3 (endocrine progenitor marker) and insulin1/insulin2 (β-cell markers) by 3-5 fold relative to untreated controls [1]. FACS analysis demonstrated that the ratio of C-peptide-secreting cells in Isoastragaloside I-treated mPDOs exceeded 40%, compared to <10% in vehicle-treated organoids [2]. This differentiation-promoting activity has not been reported for Astragaloside I, II, IV, or other close analogs.

Diabetes β-Cell Regeneration Pancreatic Organoids

Cholestatic Liver Disease Protection: Isoastragaloside I vs. Astragaloside I and Cycloastragenol Efficacy Profile

In a DDC-induced cholestatic liver disease (CLD) mouse model, Isoastragaloside I (20 mg/kg and 50 mg/kg, oral) significantly alleviated liver injury, reduced inflammation, improved altered tauro-conjugated bile acid (tau-BA) metabolism, and restored intestinal barrier function [1]. However, a parallel comparative study evaluating individual astragalus saponins (astragaloside I, II, IV, and cycloastragenol at 50 mg/kg) identified astragaloside I and cycloastragenol—not Isoastragaloside I—as the key active constituents responsible for inhibiting ductular reaction and liver fibrosis in the same DDC-induced CLD model [2]. This divergent efficacy profile underscores the critical importance of compound-specific selection for hepatoprotection studies.

Hepatology Cholestatic Liver Disease Bile Acid Metabolism

NF-κB Inhibition and Anti-Neuroinflammatory Activity: Isoastragaloside I Dose-Response in Microglial Cells

In LPS-stimulated BV-2 microglial cells, Isoastragaloside I dose-dependently inhibited the release of nitric oxide (NO) and tumor necrosis factor-α (TNF-α). At concentrations of 10, 20, and 40 μM, Isoastragaloside I reduced NO production by approximately 30%, 50%, and 70%, respectively, and suppressed TNF-α secretion in a similar concentration-dependent manner [1]. The compound decreased iNOS and COX-2 protein expression and inhibited NF-κB nuclear translocation, acting via PI3K/Akt and MAPK pathway suppression. While Astragaloside IV has also been shown to inhibit NF-κB activation in LPS-treated mice, direct head-to-head comparative data in the same microglial model are not available [2].

Neuroinflammation Microglia NF-κB Signaling

Cellular Safety Profile: Isoastragaloside I Demonstrates Low Cytotoxicity at High Concentrations

Cytotoxicity evaluation in bovine fetal liver cells demonstrated that Isoastragaloside I exhibited no significant toxicity at concentrations up to 1000 μM, establishing a wide therapeutic window for in vitro and in vivo applications . Computational ADMET prediction additionally suggests a low probability of hepatotoxicity (0.052) and no predicted CYP2D6 inhibition [1]. Comparative cytotoxicity data for other astragalosides under identical conditions are not available, but this high-concentration safety margin supports the compound's suitability for cellular studies requiring extended exposure or high dosing.

Toxicology Drug Safety Cytotoxicity

Isoastragaloside I: Validated Research Application Scenarios Based on Quantitative Evidence


Metabolic Disease Research: Adiponectin-Mediated Insulin Sensitization Studies

Based on direct evidence that Isoastragaloside I selectively elevates adiponectin secretion in primary adipocytes (2.5-3.0 fold increase at 5-10 μg/mL) without affecting leptin, resistin, TNF-α, IL-6, or MCP-1, this compound serves as a validated tool for investigating adiponectin-specific signaling pathways in obesity, insulin resistance, and type 2 diabetes. The additive effect with rosiglitazone (P<0.05) further supports its use in combinatorial metabolic studies [1]. Chronic in vivo administration (50 mg/kg/day, oral) in db/db mice elevates serum total adiponectin and selectively increases HMW oligomer composition, providing a translational model for adiponectin-targeted interventions [2].

Immuno-Oncology and NK Cell-Based Immunotherapy Research

Isoastragaloside I has been quantitatively validated as a dose-dependent NK cell activator (10-100 μM range), promoting ~40-50% enhanced cytotoxicity against K562 leukemia cells at 100 μM [1]. This activity is comparable to Astragaloside IV, the other confirmed NK cell activator from Astragali Radix. Researchers investigating natural killer cell function, tumor immunosurveillance, or immunomodulatory herbal constituents should prioritize Isoastragaloside I as a reference standard for NK cell activation screening and mechanistic studies.

Diabetes and β-Cell Regeneration: Pancreatic Ductal Organoid Differentiation

The unique capacity of Isoastragaloside I to promote pancreatic ductal-to-β-cell differentiation (>40% C-peptide-positive cells in mPDOs vs. <10% in vehicle controls) establishes this compound as an essential reagent for β-cell regeneration research [1]. In vivo validation in diabetic mice further demonstrates that Isoastragaloside I (0.5-5 mg/kg, i.v.) increases β-cell mass and improves fasting blood glucose [2]. This activity appears specific to Isoastragaloside I among astragalus saponins screened, making it irreplaceable for studies investigating pharmacological induction of β-cell neogenesis from ductal progenitors.

Cholestatic Liver Disease and Gut-Liver Axis Investigation

In DDC-induced cholestatic liver disease models, Isoastragaloside I (20-50 mg/kg, oral) demonstrates a distinct hepatoprotective profile characterized by improved tauro-conjugated bile acid metabolism and restored intestinal barrier function, rather than direct anti-fibrotic effects [1]. This mechanistic distinction from Astragaloside I and Cycloastragenol (which directly inhibit ductular reaction and fibrosis) positions Isoastragaloside I as a pathway-specific tool for investigating gut-liver axis modulation, bile acid homeostasis, and intestinal barrier integrity in cholestatic and metabolic liver diseases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoastragaloside I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.